Monomer Reactivity Ratio Difference Enables Controlled Gradient Copolymer Architecture with 2-Ethyl-2-oxazoline
In cationic copolymerization with 2-ethyl-2-oxazoline (EtOx) initiated by methyl p-tosylate at 42 °C in acetonitrile, the monomer reactivity ratios for EtOx and iPrOx are 1.78 and 0.79, respectively. This ~2.25-fold difference in reactivity ratios is sufficiently large to yield gradient copolymers, where each polymer chain exhibits a gradually decreasing EtOx composition and an increasing iPrOx composition along the backbone from the α-terminal to the ω-chain end. The difference enables precise engineering of thermosensitivity via compositional variation [1].
| Evidence Dimension | Monomer reactivity ratio (r) in cationic copolymerization |
|---|---|
| Target Compound Data | r_iPrOx = 0.79 |
| Comparator Or Baseline | r_EtOx = 1.78 |
| Quantified Difference | ~2.25-fold difference; EtOx is more reactive than iPrOx |
| Conditions | Cationic copolymerization initiated by methyl p-tosylate, 42 °C in acetonitrile, Mw/Mn ≤ 1.02 |
Why This Matters
This reactivity ratio difference is the mechanistic basis for synthesizing gradient rather than random copolymers, providing precise architectural control over thermoresponsive behavior that cannot be replicated with other 2-oxazoline monomer pairs (e.g., nPrOx/EtOx r values of 1.28 and 1.04 yield random copolymers).
- [1] Park, J.-S.; Kataoka, K. Precise Control of Lower Critical Solution Temperature of Thermosensitive Poly(2-isopropyl-2-oxazoline) via Gradient Copolymerization with 2-Ethyl-2-oxazoline as a Hydrophilic Comonomer. Macromolecules 2006, 39, 6622-6630. View Source
